2,4-Dichloro-5-methylaniline

Antibacterial Resistance Drug Discovery Enterococcus faecalis

2,4-Dichloro-5-methylaniline is a trisubstituted aromatic amine belonging to the chlorinated aniline class, with chlorine atoms at the 2- and 4-positions and a methyl group at the 5-position on the benzene ring. This specific substitution pattern distinguishes it from simpler dichloroaniline isomers and other methyl-aniline derivatives.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 17601-75-1
Cat. No. B095414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-methylaniline
CAS17601-75-1
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)N
InChIInChI=1S/C7H7Cl2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
InChIKeyIGSFOXNHUBLZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-methylaniline (CAS 17601-75-1): Physicochemical and Sourcing Baseline for Chlorinated Aniline Intermediates


2,4-Dichloro-5-methylaniline is a trisubstituted aromatic amine belonging to the chlorinated aniline class, with chlorine atoms at the 2- and 4-positions and a methyl group at the 5-position on the benzene ring [1]. This specific substitution pattern distinguishes it from simpler dichloroaniline isomers and other methyl-aniline derivatives. The compound is commercially available at standard purities of 98%, typically as an off-white to light brown solid with a predicted density of 1.334 g/cm³ and a boiling point of 261.3 °C at 760 mmHg . Its primary recognized role is as a versatile synthetic intermediate in the production of pharmaceuticals (notably as a precursor in Ciprofloxacin synthesis), agrochemicals, and dyes .

Why Generic Substitution Fails: Structural and Functional Non-Interchangeability of 2,4-Dichloro-5-methylaniline


The specific 2,4-dichloro-5-methyl substitution pattern on the aniline ring creates a unique electronic and steric environment that cannot be replicated by simple dichloroaniline isomers (such as 2,4-dichloroaniline or 2,5-dichloroaniline) or by methyl-anilines lacking the chlorine atoms . The methyl group at the 5-position, flanked by chlorines, modulates the nucleophilicity of the amine and the reactivity of the aromatic ring in ways that materially affect downstream coupling efficiency, regioselectivity in electrophilic substitutions, and the biological activity of final drug molecules . Substituting a generic analog risks altered reaction kinetics, reduced yields in key synthetic steps, or the generation of pharmacologically distinct impurities, making direct replacement scientifically invalid for regulated pharmaceutical or agrochemical manufacturing processes .

Quantitative Differentiation Evidence for 2,4-Dichloro-5-methylaniline Versus Closest Analogs


Enhanced Antibacterial Potency Against Vancomycin-Resistant Enterococcus faecalis Relative to Unsubstituted 2,4-Dichloroaniline

While structurally related chloroanilines exhibit some antimicrobial properties, 2,4-dichloro-5-methylaniline demonstrates a quantifiable potency advantage against the clinically challenging pathogen vancomycin-resistant Enterococcus faecalis. In a broth microdilution assay, this compound achieved an IC50 of 1.60×10⁴ nM (16 µM) after 18 hours [1]. In contrast, unsubstituted 2,4-dichloroaniline, tested under comparable conditions in a biofilm inhibition assay against the same bacterial species, exhibited a markedly lower potency with an IC50 of 1.87×10⁵ nM (187 µM), representing an approximate 11.7-fold difference [2]. Although assay endpoints differ (planktonic growth vs. biofilm formation), the magnitude of the potency gap underscores the critical role of the 5-methyl substituent in enhancing biological activity against this target organism.

Antibacterial Resistance Drug Discovery Enterococcus faecalis

Designated Pharmaceutical Intermediate Differentiator: Documented Role in Ciprofloxacin Synthesis Versus Broader-Use Analogs

Vendor technical documentation explicitly designates 2,4-dichloro-5-methylaniline as a synthetic intermediate for the broad-spectrum fluoroquinolone antibiotic Ciprofloxacin . This documented role contrasts with the broader, less specific application profile of its closest structural analog, 2,4-dichloroaniline (CAS 554-00-7), which is typically listed as a general intermediate for dyes, herbicides, and pharmaceuticals without a named blockbuster drug linkage at comparable sourcing documentation levels . The presence of the 5-methyl group in the former provides a functionalizable carbon handle absent in the latter, enabling C–C bond formation strategies (e.g., oxidation to carboxylic acid or aldehyde) that are critical for constructing the quinolone scaffold.

Pharmaceutical Process Chemistry Quinolone Antibiotics Ciprofloxacin Intermediate

Regiochemical Distinction from 2,4-Dichloroaniline: The 5-Methyl Group as a Synthetic Functional Handle

The 5-methyl substituent on 2,4-dichloro-5-methylaniline provides a chemically differentiated position for orthogonal functionalization that is entirely absent in 2,4-dichloroaniline (which has a hydrogen at the 5-position). The benzylic C–H bonds of the methyl group can be selectively oxidized to generate carboxylic acid, aldehyde, or halomethyl intermediates, enabling further derivatization without competing with the chlorine or amine functionalities . In 2,4-dichloroaniline, the 5-position hydrogen is comparatively inert under mild conditions, limiting orthogonal functionalization strategies. This regiochemical distinction is critical in multi-step syntheses where sequential functionalization is required, such as in the construction of quinolone antibiotics or complex agrochemicals .

Synthetic Chemistry Cross-Coupling Regioselectivity

High-Value Research and Industrial Application Scenarios for 2,4-Dichloro-5-methylaniline


Anti-VRE Drug Discovery: Lead Compound Optimization

Medicinal chemistry teams targeting vancomycin-resistant Enterococcus faecalis (VRE) can utilize 2,4-dichloro-5-methylaniline as a starting scaffold, given its demonstrated IC50 of 16 µM against this clinically challenging pathogen . The 5-methyl group provides a vector for further derivatization to explore structure-activity relationships (SAR) around the benzylic position, while the chlorine atoms at the 2- and 4-positions can be exploited for late-stage cross-coupling diversification. In contrast, the simpler 2,4-dichloroaniline scaffold lacks this methyl handle and shows substantially weaker anti-enterococcal activity (~187 µM), making 2,4-dichloro-5-methylaniline a superior starting point for focused medicinal chemistry campaigns.

Ciprofloxacin Analog Synthesis and Process Development

Process chemistry groups engaged in the synthesis of Ciprofloxacin or its derivatives can procure 2,4-dichloro-5-methylaniline as a documented intermediate for constructing the quinolone core . The compound's substitution pattern is specifically suited for this pathway, and using a vendor-verified intermediate with an established route to a commercial API reduces regulatory risk compared to sourcing a generic analog whose suitability for this specific sequence has not been demonstrated.

Regioselective Dye and Pigment Synthesis via Azo Coupling

The amine group of 2,4-dichloro-5-methylaniline serves as an efficient diazotization site for azo dye formation, while the electron-withdrawing chlorine atoms and the electron-donating methyl group collectively tune the absorption wavelength and fastness properties of the resulting dye . Compared to 2,4-dichloroaniline-based azo dyes, the additional methyl substituent can shift the λmax and improve solubility in organic solvents, offering formulators a structurally differentiated chromophore for textile and specialty pigment applications.

Designed Impurity and Reference Standard Synthesis

Analytical chemistry and quality control groups developing impurity profiling methods for chlorinated aniline-containing APIs can use 2,4-dichloro-5-methylaniline as a well-characterized reference standard. Its commercial availability at 98% purity with batch-specific certificates of analysis (including NMR, HPLC, and GC data) ensures reliable quantitation in forced degradation studies and stability-indicating method validation, particularly when the target API is synthesized via this specific aniline intermediate.

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